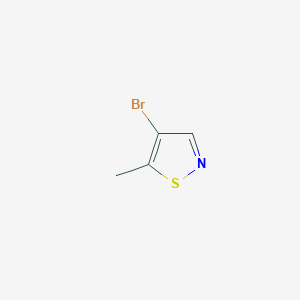
4-amino-3-hydroxybutanenitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-3-hydroxybutanenitrile hydrochloride (AHBNHCl) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile compound, being used as a reagent in a variety of laboratory experiments, for example in the synthesis of pharmaceuticals, and as a tool in biochemical and physiological studies. In
科学研究应用
4-amino-3-hydroxybutanenitrile hydrochloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, as a tool in biochemical and physiological studies, and as an inhibitor of enzymes. It is also used to study the structure and function of proteins, and as a probe for the detection of metal ions.
作用机制
4-amino-3-hydroxybutanenitrile hydrochloride acts as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from binding to its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects
4-amino-3-hydroxybutanenitrile hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of hormones, neurotransmitters, and other biological molecules. Additionally, 4-amino-3-hydroxybutanenitrile hydrochloride has been shown to inhibit the growth of bacteria, fungi, and viruses.
实验室实验的优点和局限性
4-amino-3-hydroxybutanenitrile hydrochloride has several advantages for use in laboratory experiments. It is a highly stable compound, and is soluble in water, making it easy to use in a variety of experiments. Additionally, 4-amino-3-hydroxybutanenitrile hydrochloride is relatively inexpensive and readily available. However, it is important to note that 4-amino-3-hydroxybutanenitrile hydrochloride is a strong inhibitor of enzymes, and should be used with caution in experiments involving enzymatic reactions.
未来方向
The potential future directions for 4-amino-3-hydroxybutanenitrile hydrochloride include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceutical synthesis. Additionally, further research into the mechanism of action of 4-amino-3-hydroxybutanenitrile hydrochloride and its potential uses as a probe for the detection of metal ions could provide valuable insights into the structure and function of proteins. Finally, further research into the synthesis of 4-amino-3-hydroxybutanenitrile hydrochloride could lead to the development of more efficient and cost-effective methods for its production.
合成方法
4-amino-3-hydroxybutanenitrile hydrochloride is synthesized by a two-step process. The first step involves the reaction of 4-amino-3-hydroxybutanenitrile (AHBN) with hydrochloric acid (HCl). This reaction yields 4-amino-3-hydroxybutanenitrile hydrochloride and water as byproducts. The second step involves the reaction of 4-amino-3-hydroxybutanenitrile hydrochloride with a base, such as sodium hydroxide (NaOH). This reaction produces AHBN and sodium chloride (NaCl) as byproducts.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-3-hydroxybutanenitrile hydrochloride involves the reaction of 3-chloro-1-propanol with potassium cyanide to form 4-hydroxybutyronitrile, which is then reduced with sodium borohydride to yield 4-amino-3-hydroxybutanenitrile. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-chloro-1-propanol", "potassium cyanide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloro-1-propanol is reacted with potassium cyanide in the presence of a solvent such as dimethyl sulfoxide (DMSO) to form 4-hydroxybutyronitrile.", "Step 2: The resulting 4-hydroxybutyronitrile is then reduced with sodium borohydride in the presence of a solvent such as methanol to yield 4-amino-3-hydroxybutanenitrile.", "Step 3: The final step involves the reaction of 4-amino-3-hydroxybutanenitrile with hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
CAS 编号 |
74889-64-8 |
产品名称 |
4-amino-3-hydroxybutanenitrile hydrochloride |
分子式 |
C4H9ClN2O |
分子量 |
136.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




